trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) represents a non-natural amino acid derivative. While its specific source remains unidentified within the provided abstracts, its structure suggests it belongs to the class of cyclobutane-containing amino acids. In scientific research, this compound serves as a valuable building block for peptide synthesis, particularly for introducing conformational constraints. []
The synthesis of trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) and its cis isomer is described in one of the provided papers. [] The synthesis starts from diethyl 2-(4-fluorophenyl)propanedioate and proceeds through five steps. Although the specific steps for the phenylmethyl derivative are not explicitly detailed, the paper mentions that the synthesis of the corresponding monofluoro-substituted aromatic amino acid utilizes this approach. [] The final product is compatible with standard solid-phase peptide synthesis protocols. []
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) is a derivative of cyclobutanecarboxylic acid, with a phenylmethyl amino group attached to the cyclobutane ring in a trans configuration relative to the carboxylic acid group. [] This trans configuration is specifically emphasized in the compound's name and plays a significant role in its application for restricting peptide conformation. []
The primary application of trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1), as highlighted in the literature, is its use as a conformationally restricted amino acid analog in peptide research. [] The rigid cyclobutane ring in its structure limits the conformational flexibility of the peptide backbone when incorporated. This restriction serves as a tool for investigating the relationship between peptide conformation and biological activity.
One specific example of its application is its incorporation into the antimicrobial peptide gramicidin S. [] Replacing a native D-phenylalanine residue with this analog aimed to study its influence on the peptide's helical structure and antimicrobial properties. [] Circular dichroism analysis and molecular modeling revealed that incorporating this analog did not disrupt the peptide's helical conformation. []
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